

A Head-to-Head Comparison of N-Caffeoyldopamine and Clovamide Bioactivity

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Compound of Interest

Compound Name: *N-Caffeoyldopamine*

Cat. No.: *B7945767*

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For the attention of researchers, scientists, and drug development professionals, this guide provides an objective comparison of the bioactive properties of **N-caffeoyldopamine** and clovamide, supported by experimental data. Notably, the scientific literature often uses the terms **N-caffeoyldopamine**, clovamide, and N-caffeoyl-L-DOPA interchangeably to refer to the same chemical entity: (2S)-3-(3,4-dihydroxyphenyl)-2-[[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propanoic acid.[1][2][3] This guide will proceed under this widely accepted synonymity, presenting a unified overview of its biological effects.

This naturally occurring phenolic amide, found in plants such as cocoa (*Theobroma cacao*) and red clover (*Trifolium pratense*), has garnered significant interest for its diverse pharmacological activities.[1][4] This document synthesizes findings on its antioxidant, anti-inflammatory, neuroprotective, and cardiovascular effects, presenting quantitative data in comparative tables and illustrating key molecular pathways.

Data Presentation: Comparative Bioactivity

The following tables summarize the quantitative data on the bioactivity of **N-caffeoyldopamine**/clovamide from various in vitro and in vivo studies.

Table 1: Antioxidant Activity

Assay	Test System	IC50 / EC50	Comparator	Comparator IC50 / EC50	Reference
DPPH Radical Scavenging	Chemical Assay	5.95 μ M	Rosmarinic Acid	Comparable	
DPPH Radical Scavenging	Chemical Assay	Caffeic Acid	Comparable		
DPPH Radical Scavenging	Chemical Assay	Butylated Hydroxyanisole (BHA)	More effective than BHA		
ABTS Radical Scavenging	Chemical Assay	0.24 μ M	-	-	
Linoleic Acid Oxidation	Chemical Assay	More efficient than epicatechin, catechin, and quercetin	Epicatechin, Catechin, Quercetin	-	
Superoxide Radical (O ₂ ^{•-}) Scavenging	Electrochemical System (RRDE)	Powerful scavenger	-	-	

Table 2: Anti-inflammatory Activity

Model	Key Parameter	Effect	Concentration	Comparator	Comparator Effect	Reference
PMA-stimulated Human Monocytes	Superoxide Anion (O ₂ ⁻) Production	Inhibition	Maximal at 10-100 nM	Rosmarinic Acid	Similar inhibition	
PMA-stimulated Human Monocytes	Cytokine Release	Inhibition	Maximal at 10-100 nM	Rosmarinic Acid	Similar inhibition	
PMA-stimulated Human Monocytes	NF-κB Activation	Inhibition	-	Rosmarinic Acid	Similar inhibition	
Human Monocytes	PPARγ Activity	Enhancement	-	-	-	
LPS-induced BV2 Microglial Cells	Nitric Oxide (NO) Production	Reduction	-	-	-	
LPS-induced BV2 Microglial Cells	iNOS Expression	Reduction	-	-	-	

Table 3: Neuroprotective Activity

Model	Insult	EC50	Maximal Protection	Comparator	Comparator EC50	Reference
Differentiated SH-SY5Y Cells	Oxidative Stress (t-BOOH)	0.9 - 3.7 μ M	40-60% reduction in cell death	Rosmarinic Acid	0.9 - 3.7 μ M	
Differentiated SK-N-BE(2) Cells	Excitotoxicity (L-glutamate)	0.9 - 3.7 μ M	40-60% reduction in cell death	Rosmarinic Acid	0.9 - 3.7 μ M	
Differentiated SH-SY5Y Cells	Ischemia-Reperfusion (OGD/R)	0.9 - 3.7 μ M	40-60% reduction in cell death	Rosmarinic Acid	0.9 - 3.7 μ M	

Table 4: Cardiovascular and Related Activities

Target/System	Effect	Potency (Concentration)	Mechanism	Reference
β 2-Adrenoceptors (in U937 cells)	Agonist, increases cAMP	< 0.05 μ M	Activation of β 2-adrenoceptors	
Platelet P-selectin Expression	Inhibition	30% inhibition at 0.05 μ M	Partially via β 2-adrenoceptors	
Platelet-leukocyte Interactions	Suppression	36% suppression at 0.05 μ M	Inhibition of P-selectin expression	
Acetylcholinesterase (AChE)	Inhibition	-	-	

Key Bioactivities and Mechanisms of Action

Antioxidant Properties: **N-caffeoyldopamine**/clovamide is a potent antioxidant. Its structure, which includes catechol moieties from both the caffeic acid and dopamine portions, enables it to effectively scavenge free radicals by donating hydrogen atoms. In various assays, it has demonstrated superior or comparable antioxidant activity to well-known antioxidants like rosmarinic acid, caffeic acid, epicatechin, and even the synthetic antioxidant BHA.

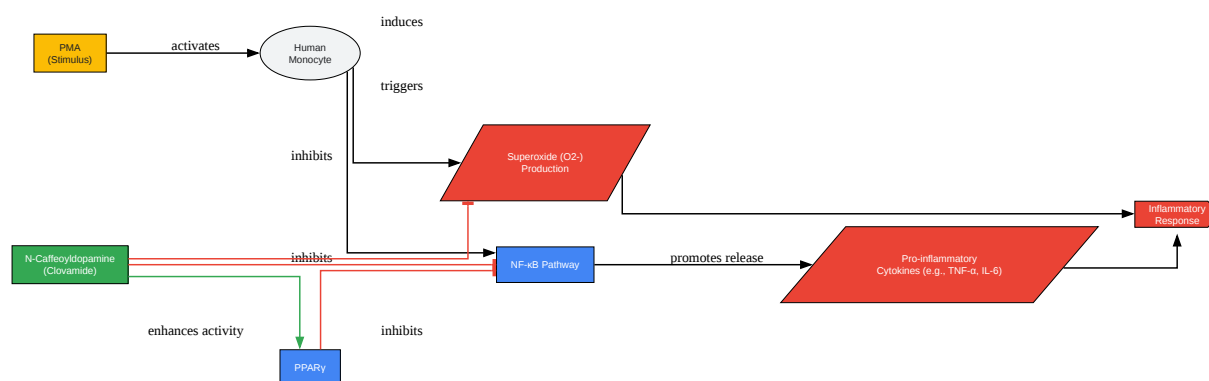
Anti-inflammatory Effects: The anti-inflammatory actions of **N-caffeoyldopamine**/clovamide are significant. It has been shown to inhibit the activation of the crucial pro-inflammatory transcription factor NF- κ B. This leads to a downstream reduction in the release of pro-inflammatory cytokines and the generation of superoxide anions in immune cells. Furthermore, it enhances the activity of PPAR γ , a nuclear receptor with known anti-inflammatory properties.

Neuroprotective Potential: **N-caffeoyldopamine**/clovamide exhibits neuroprotective effects in various in vitro models of neuronal death, including those mimicking oxidative stress, excitotoxicity, and ischemia-reperfusion injury. Its protective mechanisms are linked to its antioxidant properties, prevention of intracellular calcium overload, and modulation of gene expression. The neuroprotective efficacy is comparable to that of rosmarinic acid.

Cardiovascular and Other Activities: **N-caffeoyldopamine** acts as a potent β 2-adrenoceptor agonist, leading to an increase in intracellular cAMP. This mechanism is implicated in its ability to inhibit platelet activation and platelet-leukocyte interactions by suppressing P-selectin expression.

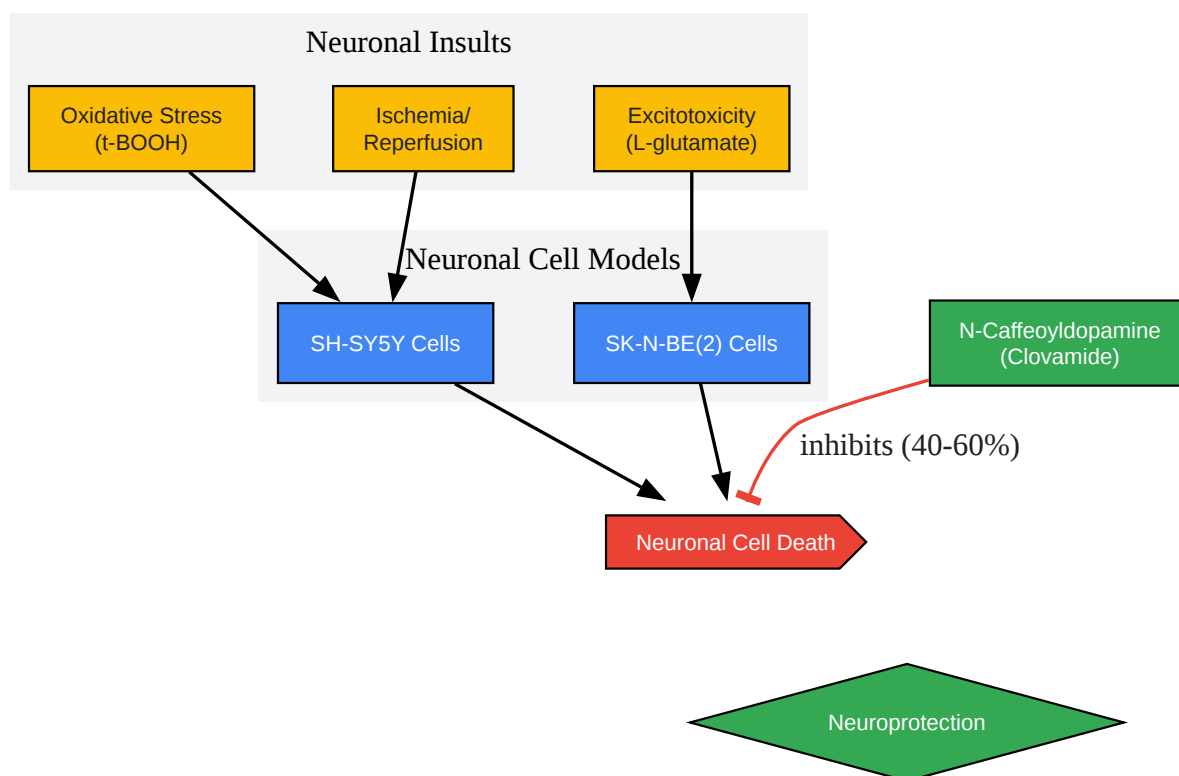
Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes discussed, the following diagrams have been generated using the DOT language.



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Caption: Anti-inflammatory signaling pathway of **N-caffeoyldopamine** (clovamide).



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